(1-Isopropyl-1H-imidazol-5-YL)methanol
Description
Significance of Imidazole (B134444) Scaffolds in Modern Chemical Research
The imidazole nucleus is a cornerstone in modern chemical research, largely due to its versatile chemical properties and its prevalence in biologically significant molecules. nih.gov This aromatic heterocycle, first synthesized by Heinrich Debus in 1858, possesses a unique arrangement of two nitrogen atoms that imparts both acidic and basic properties, allowing it to act as a proton donor and acceptor. This amphoteric nature, coupled with its aromatic stability and capacity for hydrogen bonding, makes the imidazole scaffold a privileged structure in medicinal chemistry. nih.gov
Imidazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.net The electron-rich nature of the imidazole ring enables it to readily bind to a variety of enzymes and receptors, making it a common pharmacophore in drug design. researchgate.netresearchgate.net Prominent examples of imidazole-containing natural products include the amino acid histidine and the neurotransmitter histamine, underscoring the scaffold's fundamental role in biological systems. wikipedia.org
Overview of N-Substituted Imidazoles
The properties and applications of imidazole derivatives can be finely tuned through substitution at the nitrogen atoms. N-substituted imidazoles, in particular, represent a vast and diverse class of compounds with tailored functionalities. researchgate.net The substituent at the N-1 position can significantly influence the electronic properties, steric hindrance, and lipophilicity of the molecule, thereby modulating its biological activity and chemical reactivity. researchgate.net
The synthesis of N-substituted imidazoles can be achieved through various methods, often involving the reaction of imidazole with alkylating or arylating agents. nih.govrsc.org The choice of the N-substituent is a critical aspect of molecular design, enabling the creation of compounds with specific therapeutic or material science applications. For instance, the introduction of bulky or chiral substituents can lead to compounds with high selectivity for specific biological targets.
Structural Context of the Imidazolylmethanol Moiety
The presence of a methanol (B129727) group attached to the imidazole ring, forming an imidazolylmethanol moiety, introduces a key functional group that can participate in a variety of chemical transformations. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its interactions with biological macromolecules.
Research Avenues and Future Directions for (1-Isopropyl-1H-imidazol-5-YL)methanol
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for future investigation. The combination of the N-isopropyl group and the C-5 methanol substituent presents a unique scaffold for the development of novel compounds.
One potential area of exploration is in the synthesis of biomimetic chelating ligands. The imidazole moiety is a well-known ligand for metal ions in biological systems, and the N-isopropyl group can provide steric shielding to a coordinated metal center. proquest.comnih.gov The synthesis of a structurally related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, highlights a potential multi-step synthetic route that could be adapted for the production of this compound and its derivatives. proquest.comnih.gov
Further research could focus on exploring the biological activities of this compound and its derivatives. Given the broad therapeutic potential of imidazole scaffolds, it is plausible that this compound could serve as a starting point for the development of new therapeutic agents. The synthesis of a library of related compounds with variations in the N-alkyl substituent and further modifications of the methanol group could lead to the discovery of molecules with significant biological efficacy.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-propan-2-ylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPSVGKOIVAXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608820 | |
| Record name | [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-46-7 | |
| Record name | [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 1 Isopropyl 1h Imidazol 5 Yl Methanol
Reactions Involving the Hydroxyl Group
The primary alcohol group is a versatile site for numerous chemical transformations, including oxidation, reduction of its corresponding carbonyl, esterification, etherification, and deoxygenation.
Oxidation Reactions
The primary alcohol in (1-Isopropyl-1H-imidazol-5-YL)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. wikipedia.org
DMSO-based Oxidations (Moffatt, Swern): Dimethyl sulfoxide (B87167) (DMSO)-based oxidation methods, such as the Swern and Moffatt oxidations, are known for their mild conditions and high selectivity. wikipedia.orgnumberanalytics.com These reactions typically utilize DMSO activated by an electrophile like oxalyl chloride (Swern) or a carbodiimide, followed by a hindered base such as triethylamine (B128534). wikipedia.orgorganic-chemistry.orgadichemistry.com Applying these conditions to this compound is expected to yield 1-isopropyl-1H-imidazole-5-carbaldehyde. organic-chemistry.org A key advantage of these methods is that they are performed at low temperatures (e.g., -78 °C), which prevents over-oxidation of the aldehyde to the carboxylic acid. numberanalytics.comadichemistry.com
Corey-Kim Oxidation: The Corey-Kim oxidation employs a reagent formed from N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS). nrochemistry.comjkchemical.comalfa-chemistry.com It is another mild procedure for converting primary alcohols to aldehydes. youtube.com The reaction conditions are generally tolerant of various functional groups. nrochemistry.com However, for certain substrates like allylic and benzylic alcohols, the formation of corresponding chlorides can be a significant side reaction. jkchemical.com
Dess-Martin Oxidation: This method uses the Dess-Martin periodinane (DMP), a hypervalent iodine compound, as the oxidizing agent. wikipedia.orgwikipedia.org It is highly regarded for its mildness, neutral pH conditions, and rapid reaction times at room temperature, making it suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org The oxidation of this compound with DMP would produce 1-isopropyl-1H-imidazole-5-carbaldehyde with high chemoselectivity. wikipedia.org While typically stopping at the aldehyde, there are reports of DMP mediating the conversion of primary alcohols to carboxylic acids under specific conditions. rsc.org
Jones Oxidation: In contrast to the milder methods, the Jones oxidation utilizes a strong oxidizing agent, chromic acid, which is typically prepared in situ from chromium trioxide (CrO₃) and sulfuric acid in an acetone-water mixture. wikipedia.orgorganic-chemistry.org This reagent readily oxidizes primary alcohols to carboxylic acids. organicchemistrytutor.com The reaction proceeds through an aldehyde intermediate which is rapidly hydrated and further oxidized. organic-chemistry.orgyoutube.com Therefore, the treatment of this compound with Jones reagent is expected to yield 1-isopropyl-1H-imidazole-5-carboxylic acid. wikipedia.org
| Oxidation Method | Typical Reagents | Expected Product | General Conditions |
|---|---|---|---|
| Swern/Moffatt Oxidation | DMSO, Oxalyl Chloride, Triethylamine | 1-isopropyl-1H-imidazole-5-carbaldehyde | Mild, low temperature (-78 °C) numberanalytics.com |
| Corey-Kim Oxidation | N-Chlorosuccinimide, Dimethyl Sulfide, Triethylamine | 1-isopropyl-1H-imidazole-5-carbaldehyde | Mild, low temperature nrochemistry.comalfa-chemistry.com |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 1-isopropyl-1H-imidazole-5-carbaldehyde | Mild, neutral pH, room temperature wikipedia.orgwikipedia.org |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 1-isopropyl-1H-imidazole-5-carboxylic acid | Strongly acidic and oxidizing wikipedia.orgorganic-chemistry.org |
Reduction Reactions
The hydroxyl group of an alcohol is at a low oxidation state and is not susceptible to further reduction by typical hydride reagents. This section generally pertains to the reduction of the corresponding carbonyl compounds (aldehydes or carboxylic acids) back to the alcohol. For instance, the aldehyde product of a Swern oxidation, 1-isopropyl-1H-imidazole-5-carbaldehyde, can be reduced back to this compound.
Hydride Reductions: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. NaBH₄ is a milder reducing agent typically used in alcoholic solvents to reduce aldehydes and ketones. LiAlH₄ is a much stronger reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids.
Esterification and Etherification of the Alcohol Moiety
As a primary alcohol, this compound can readily undergo standard esterification and etherification reactions.
Esterification: This can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by using a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine).
Etherification: The Williamson ether synthesis is a common method for forming ethers. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.
Deoxygenation Reactions
Deoxygenation involves the complete removal of the hydroxyl group, replacing it with a hydrogen atom. For alcohols positioned alpha to a heteroaryl group, such as this compound, specific mild, metal-free conditions have been developed. One such method involves the use of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and imidazole (B134444). researchgate.net This process is effective for secondary and tertiary alcohols substituted with heteroaryl groups and is tolerant of acid-sensitive heterocycles. researchgate.net This reaction would convert this compound into 1-isopropyl-5-methyl-1H-imidazole.
Reactions Involving the Imidazole Nitrogen Atoms
The imidazole ring in this compound possesses two nitrogen atoms. The N-1 position is substituted with an isopropyl group. The N-3 nitrogen atom has a lone pair of electrons and is basic and nucleophilic, making it available for further functionalization.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The N-3 atom can be alkylated using an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). This reaction results in the formation of a quaternary imidazolium (B1220033) salt, where the N-3 nitrogen bears a positive charge.
N-Acylation: Similarly, the N-3 nitrogen can be acylated by reaction with acylating agents like acyl chlorides or anhydrides. nih.gov This reaction also leads to the formation of a positively charged N-acylated imidazolium species. Such reactions have been demonstrated in the synthesis of various N-acylated benzimidazolone derivatives, highlighting the general reactivity of the imidazole nitrogen. nih.govnih.gov
| Reaction Type | Reagents | Expected Product Type | Reactive Site |
|---|---|---|---|
| Esterification | Acyl chloride, Base | Ester | Hydroxyl Group |
| Etherification | NaH, Alkyl halide | Ether | Hydroxyl Group |
| Deoxygenation | PPh₃, I₂, Imidazole | Methyl-imidazole derivative researchgate.net | Hydroxyl Group |
| N-Alkylation | Alkyl halide | Quaternary Imidazolium Salt | N-3 of Imidazole |
| N-Acylation | Acyl chloride | N-Acyl Imidazolium Salt | N-3 of Imidazole |
Formation of Imidazolium Salts
The lone pair of electrons on the N-3 nitrogen atom of the imidazole ring is basic and readily available for reaction with electrophiles, leading to the formation of quaternary imidazolium salts. This transformation is a common and facile reaction for N-substituted imidazoles. The reaction of this compound with an alkylating agent, such as an alkyl halide, results in the formation of a 1,3-disubstituted imidazolium salt.
The general reaction can be depicted as follows:
This compound + R-X → 1-Isopropyl-3-alkyl-5-(hydroxymethyl)-1H-imidazolium halide
Where R is an alkyl group and X is a halide.
The formation of these salts alters the electronic properties and solubility of the parent molecule. Imidazolium salts are a significant class of ionic liquids, and their properties can be tuned by varying the substituents on the imidazole ring and the counter-ion.
| Reactant | Alkylating Agent | Product | Reference |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | 1-Isopropyl-3-methyl-5-(hydroxymethyl)-1H-imidazolium iodide | pharmaguideline.com |
| This compound | Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-3-isopropyl-5-(hydroxymethyl)-1H-imidazolium bromide | pharmaguideline.com |
| This compound | Benzyl Chloride (C₆H₅CH₂Cl) | 1-Benzyl-3-isopropyl-5-(hydroxymethyl)-1H-imidazolium chloride | pharmaguideline.com |
Transformations at the Imidazole Ring System
The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. In this compound, the N-1 isopropyl group is an electron-donating group, and the C-5 hydroxymethyl group is a weakly deactivating group.
The most electron-rich and sterically accessible position on the imidazole ring for electrophilic attack is typically the C-4 position. The C-2 position is also a potential site for substitution, though it can be less favored depending on the reaction conditions and the nature of the electrophile.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.
| Reaction | Reagents | Predicted Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | (1-Isopropyl-4-nitro-1H-imidazol-5-YL)methanol | nih.gov |
| Bromination | Br₂/FeBr₃ | (4-Bromo-1-isopropyl-1H-imidazol-5-YL)methanol | nih.gov |
| Sulfonation | SO₃/H₂SO₄ | 1-Isopropyl-5-(hydroxymethyl)-1H-imidazole-4-sulfonic acid | nih.gov |
The electron-rich nature of the imidazole ring makes it generally unreactive towards nucleophilic attack. Nucleophilic aromatic substitution on the imidazole ring is rare and typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound. pharmaguideline.com Therefore, direct nucleophilic addition to the carbon atoms of the imidazole ring is not a favored reaction pathway for this compound under normal conditions.
The imidazole ring is a stable aromatic system and is generally resistant to ring-opening reactions under mild conditions. Harsh reaction conditions, such as strong oxidizing agents or reducing agents at high temperatures, can lead to the degradation of the ring. However, specific and controlled ring-opening and ring-closing reactions for 1,5-disubstituted imidazoles like this compound are not well-documented in the literature. The stability of the imidazole ring is a key feature of its chemistry.
Mechanistic Studies of Key Transformations
Detailed mechanistic studies specifically for this compound are not extensively available. However, the mechanisms of its key transformations can be inferred from the well-established principles of imidazole chemistry.
Formation of Imidazolium Salts: The mechanism of imidazolium salt formation is a classic SN2 reaction. The nucleophilic N-3 atom of the imidazole ring attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new C-N bond and the displacement of the leaving group. This is a one-step concerted mechanism. pharmaguideline.com
Electrophilic Aromatic Substitution (EAS): The mechanism of EAS on the imidazole ring follows the general pattern for aromatic compounds. It involves a two-step process:
Attack of the electrophile: The π electrons of the imidazole ring act as a nucleophile and attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the imidazole ring.
The regioselectivity of the attack is determined by the stability of the resulting carbocation intermediate, which is influenced by the electronic effects of the substituents on the ring.
Derivatization and Functionalization of 1 Isopropyl 1h Imidazol 5 Yl Methanol
Preparation of (1-Isopropyl-1H-imidazol-5-YL)methyl Derivatives
The hydroxyl group of (1-Isopropyl-1H-imidazol-5-YL)methanol is the primary site for initial derivatization, serving as a gateway to a variety of other functional groups.
The conversion of the primary alcohol in this compound to a halogenated analogue, such as a chloromethyl derivative, is a fundamental step for further functionalization. The resulting 5-(chloromethyl)-1-isopropyl-1H-imidazole is a valuable intermediate because the chloride ion is an excellent leaving group for nucleophilic substitution reactions.
A well-established and efficient method for this transformation involves the use of thionyl chloride (SOCl₂). chemicalbook.comprepchem.com The reaction is typically performed by treating the parent alcohol with thionyl chloride, often in an inert solvent like dichloromethane, to yield the corresponding chloromethyl imidazole (B134444), usually as its hydrochloride salt. chemicalbook.comprepchem.com For instance, the synthesis of the analogous 4-methyl-5-chloromethyl imidazole hydrochloride was achieved in 91% yield by reacting 4-hydroxymethyl-5-methylimidazole with thionyl chloride. prepchem.com The reaction is vigorous and often requires careful temperature control, starting at low temperatures (e.g., 0 °C) before proceeding. chemicalbook.comprepchem.com
| Reactant | Reagent | Product | Typical Conditions | Reference |
| This compound | Thionyl Chloride (SOCl₂) | 5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride | Dichloromethane, 0 °C to reflux | chemicalbook.comprepchem.com |
The synthesis of amines from the methanol (B129727) group can be accomplished through a two-step process. First, the alcohol is converted to the chloromethyl derivative as described previously. This halogenated intermediate can then readily undergo nucleophilic substitution with ammonia (B1221849), primary, or secondary amines to afford the corresponding 5-(aminomethyl)-1-isopropyl-1H-imidazole derivatives.
The formation of amides can be approached in several ways. One modern, one-pot procedure involves the aerobic oxidative coupling of the alcohol with an amine using a supported gold nanoparticle catalyst. dtu.dk In this method, the alcohol is first oxidized in situ to an ester (e.g., a methyl ester if methanol is the solvent), which then undergoes base-catalyzed aminolysis upon addition of the desired amine to yield the final amide. dtu.dk A more traditional, multi-step approach involves oxidizing the alcohol to the corresponding carboxylic acid (1-isopropyl-1H-imidazole-5-carboxylic acid), followed by standard amide coupling reactions with an amine using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
As a primary alcohol, this compound can be oxidized to form the corresponding aldehyde, 1-isopropyl-1H-imidazole-5-carbaldehyde. Such imidazole aldehydes are stable and serve as crucial building blocks for other reactions, including reductive amination and the formation of imines. nih.gov
The selective oxidation of the primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a particularly effective reagent for oxidizing alcohols that are adjacent to π-systems, such as hydroxymethyl imidazoles. Other common reagents suitable for this transformation include pyridinium (B92312) chlorochromate (PCC) and other chromium-based oxidants. The resulting aldehyde is a key synthetic intermediate. For example, related imidazolecarboxaldehydes are used as starting materials for the synthesis of secondary amines via reductive amination with a primary amine and a reducing agent like sodium borohydride (B1222165). nih.gov
| Starting Material | Transformation | Typical Reagents | Product |
| This compound | Oxidation | MnO₂, PCC | 1-Isopropyl-1H-imidazole-5-carbaldehyde |
Introduction of Additional Functional Groups on the Imidazole Ring
Beyond derivatizing the methanol group, the imidazole ring itself can be functionalized. For N-substituted imidazoles like the target compound, the most acidic proton is at the C2 position. This allows for regioselective functionalization through a process of deprotonation followed by reaction with an electrophile.
A common and powerful strategy is C2-lithiation, where the imidazole is treated with a strong base, typically an organolithium reagent like n-butyllithium, at low temperature. researchgate.net This generates a potent C2-lithiated nucleophile. Quenching this intermediate with an electrophile introduces a wide variety of functional groups at the C2 position. For example, reaction with dimethylformamide (DMF) followed by an aqueous workup yields the 2-formyl derivative (an aldehyde). researchgate.net This methodology provides a reliable route to 2,5-disubstituted 1-isopropyl-imidazole derivatives.
Strategies for Constructing Complex Molecular Architectures Featuring the this compound Moiety
The functional handles installed on the this compound scaffold enable its incorporation into larger and more complex molecular systems, including polymers and biomolecular conjugates.
The hydroxyl group is a convenient point of attachment for polymer synthesis. It can be modified to create a polymerizable monomer. For instance, a hydroxyl-functionalized imidazole can be reacted with allyl chloride to produce an allyloxymethyl-imidazole monomer. researchgate.net This monomer can then be copolymerized with other monomers, such as methyl methacrylate (B99206) (MMA), to generate new polymers incorporating the imidazole moiety. researchgate.net
Furthermore, the derivatives prepared in section 4.1 serve as versatile connectors for conjugation.
Aldehyde derivatives can be linked to molecules containing primary amines (such as proteins or polymers) through reductive amination. nih.gov This reaction forms a stable secondary amine linkage.
Amine derivatives can be coupled to carboxylic acids on biomolecules or polymers using standard amide bond-forming conditions.
Halide derivatives can be used to alkylate nucleophilic sites (e.g., thiols on cysteine residues) on biomolecules.
Scaffold Diversity and Structural Analogue Generation
The strategic derivatization and functionalization of this compound serve as a cornerstone for generating a diverse range of molecular scaffolds and structural analogues. This versatility is primarily rooted in the reactivity of the hydroxymethyl group and the potential for substitution on the imidazole ring itself. By employing a variety of synthetic transformations, chemists can systematically modify the parent structure to explore new chemical space and develop compounds with tailored properties.
The generation of structural analogues from this compound can be broadly approached through two primary pathways: modification of the 5-hydroxymethyl substituent and derivatization of the imidazole core. These approaches allow for the introduction of a wide array of functional groups, leading to significant alterations in the steric and electronic properties of the resulting molecules.
A key initial functionalization step involves the conversion of the primary alcohol of this compound into other reactive functional groups. This transformation unlocks numerous possibilities for subsequent derivatization.
One common and highly effective strategy is the oxidation of the hydroxymethyl group to a carboxylic acid, yielding 1-Isopropyl-1H-imidazole-5-carboxylic acid. This transformation provides a versatile intermediate that can be readily diversified. The resulting carboxylic acid is a valuable synthon for the generation of a wide array of amide and ester derivatives through well-established coupling reactions. The amide coupling of 1-Isopropyl-1H-imidazole-5-carboxylic acid with a diverse library of primary and secondary amines introduces a vast range of substituents, enabling the systematic exploration of structure-activity relationships. Similarly, esterification with various alcohols can be employed to generate another class of analogues.
Another important functionalization pathway is the conversion of the hydroxymethyl group to a halomethyl derivative, such as 5-(chloromethyl)-1-isopropyl-1H-imidazole. This is typically achieved by treatment with reagents like thionyl chloride. The resulting chloromethyl compound is a reactive electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles. This allows for the introduction of various functionalities, including but not limited to, amines, thiols, cyanides, and azides, further expanding the accessible scaffold diversity.
The following table outlines some of the key functionalization reactions of this compound and the resulting classes of structural analogues.
| Reaction Type | Reagent/Conditions | Intermediate/Product | Resulting Analogue Class |
| Oxidation | Oxidizing agents (e.g., KMnO4, PCC) | 1-Isopropyl-1H-imidazole-5-carboxylic acid | Carboxylic Acids |
| Amide Coupling | Amines, Coupling agents (e.g., HATU, EDC) | N-substituted-1-isopropyl-1H-imidazole-5-carboxamides | Amides |
| Esterification | Alcohols, Acid catalyst | 1-Isopropyl-1H-imidazole-5-carboxylic acid esters | Esters |
| Halogenation | Thionyl chloride (SOCl2) | 5-(Chloromethyl)-1-isopropyl-1H-imidazole | Halomethyl Imidazoles |
| Nucleophilic Substitution | Amines, Thiols, Cyanides, etc. | 5-(Aminomethyl)-, 5-(Thiomethyl)-, 5-(Cyanomethyl)-imidazoles | Substituted Methylimidazoles |
| Etherification | Alkyl halides, Base | 5-(Alkoxymethyl)-1-isopropyl-1H-imidazoles | Ethers |
The generation of these structural analogues is instrumental in medicinal chemistry and materials science. By systematically altering the substituents on the 1-isopropyl-1H-imidazole-5-yl scaffold, researchers can fine-tune the biological activity, selectivity, and physicochemical properties of the parent compound. For instance, the introduction of different amide or ester functionalities can significantly impact a molecule's solubility, metabolic stability, and ability to interact with biological targets. Similarly, the diverse functional groups that can be introduced via the chloromethyl intermediate can serve as handles for further chemical modifications or as key pharmacophoric features.
Coordination Chemistry and Ligand Design with 1 Isopropyl 1h Imidazol 5 Yl Methanol
The Imidazole (B134444) Ring as a Coordination Site
The imidazole ring is a cornerstone of coordination chemistry, primarily due to the nucleophilic nature of its sp²-hybridized nitrogen atoms. In (1-Isopropyl-1H-imidazol-5-YL)methanol, the imidazole ring presents two nitrogen atoms, but it is the N3 atom (the imine-like nitrogen) that typically acts as the primary coordination site for metal ions. This is a well-established principle in the coordination chemistry of N-substituted imidazoles.
The coordination of the imidazole ring to a metal center is a classic example of a Lewis acid-base interaction, where the nitrogen atom donates its lone pair of electrons to an empty orbital of the metal ion, forming a coordinate covalent bond. The isopropyl group at the N1 position provides steric bulk, which can influence the coordination geometry of the resulting metal complex and potentially shield the metal center, thereby modulating its reactivity. The electronic properties of the imidazole ring, being a π-excessive system, make it a strong σ-donor, which contributes to the stability of the metal-ligand bond.
The coordination behavior of imidazole and its derivatives has been studied with a wide array of transition metals. For instance, complexes of imidazole with chromium(III), cobalt(II), and zinc(II) have been synthesized and characterized, demonstrating the versatility of the imidazole moiety as a ligand. The specific coordination environment, including the metal ion's identity, its oxidation state, and the presence of other ligands, will dictate the geometry and stability of the resulting complex.
Table 1: General Coordination Properties of the Imidazole Ring in Ligands
| Feature | Description |
| Coordinating Atom | Typically the imine-like nitrogen (N3) in N-substituted imidazoles. |
| Nature of Bonding | Acts as a σ-donor ligand. |
| Steric Influence | Substituents on the ring (like the isopropyl group) can influence the coordination geometry and reactivity of the metal center. |
| Electronic Influence | The π-excessive nature of the ring contributes to its strong donor properties. |
| Versatility | Forms stable complexes with a wide range of transition metals. |
The Hydroxyl Group as a Potential Ligand or Auxiliary Site
The methanolic substituent at the C5 position introduces a hydroxyl (-OH) group, which can significantly enhance the coordination potential of this compound. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a potential coordination site. This allows the molecule to act as a bidentate ligand, chelating to a metal center through both the imidazole nitrogen and the hydroxyl oxygen. Chelation generally leads to more stable metal complexes compared to coordination with monodentate ligands, an effect known as the chelate effect.
Alternatively, the hydroxyl group can act as an auxiliary site. In the solid state, it can participate in hydrogen bonding, which can influence the crystal packing of the resulting metal complexes. Furthermore, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This anionic oxygen is a stronger Lewis base and can form a more robust covalent bond with a metal center. This dual nature of the hydroxyl group—acting as a neutral donor or, upon deprotonation, as an anionic donor—adds to the versatility of this compound as a ligand.
The involvement of hydroxyl groups in coordination is well-documented. For instance, in the crystal structure of (1H-Imidazol-4-yl)methanol, extensive hydrogen bonding involving the hydroxyl group and imidazole nitrogen atoms dictates the supramolecular assembly. While this is an intermolecular interaction, it highlights the potential for the hydroxyl group to engage in significant bonding interactions.
Design and Synthesis of Metal Complexes Incorporating this compound as a Ligand
The synthesis of metal complexes with this compound would likely follow standard procedures in coordination chemistry. A common method involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial and would depend on the solubility of both the ligand and the metal salt. The stoichiometry of the reaction would be controlled to favor the formation of the desired complex, be it mononuclear with one or more ligand molecules per metal ion, or potentially polynuclear species where the ligand bridges two or more metal centers.
The design of such complexes would be guided by the desired properties of the final product. For example, if the goal is to create a catalyst, the steric and electronic properties of the ligand would be tuned to create an appropriate coordination environment around the metal center. The isopropyl group, for instance, provides a degree of steric hindrance that could be exploited to control substrate access to a catalytic metal site.
Table 2: Plausible Synthetic Strategies for Metal Complexes
| Step | Description |
| 1. Ligand Synthesis | Synthesis of this compound. |
| 2. Metal Salt Selection | Choice of a suitable metal salt (e.g., chloride, nitrate, acetate) based on the desired metal ion and counter-ion effects. |
| 3. Reaction Conditions | Dissolving the ligand and metal salt in an appropriate solvent and mixing, often with heating or stirring. |
| 4. Isolation and Purification | Crystallization or precipitation of the complex, followed by washing and drying. |
| 5. Characterization | Using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and elemental analysis to confirm the structure and purity of the complex. |
Role in N-Heterocyclic Carbene (NHC) Precursor Chemistry
N-Heterocyclic Carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, often considered as alternatives to phosphine (B1218219) ligands. They are typically generated by the deprotonation of N,N'-disubstituted imidazolium (B1220033) salts. Therefore, this compound could serve as a precursor to a functionalized NHC.
The first step in this process would be the quaternization of the N3 nitrogen of the imidazole ring. This is typically achieved by reacting the N-substituted imidazole with an alkyl halide. For this compound, reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would yield a 1-isopropyl-3-alkyl-5-(hydroxymethyl)-1H-imidazolium salt. This imidazolium salt is the direct precursor to the NHC.
Subsequent deprotonation of this imidazolium salt at the C2 position, usually with a strong base, would generate the free NHC. The resulting carbene would be a 1-isopropyl-3-alkyl-5-(hydroxymethyl)-1H-imidazol-2-ylidene. This NHC would be a strong σ-donating ligand with the added functionality of the hydroxyl group, which could potentially coordinate to the metal center, leading to a chelating NHC ligand. Such functionalized NHCs are of great interest for their potential to create more stable and selective catalysts.
The synthesis of various imidazolium salts as NHC precursors is a well-established area of research. The general methodology involves the reaction of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and a source of halide, such as chlorotrimethylsilane. While this specific route might not be directly applicable for the synthesis of an imidazolium salt from this compound, the principle of forming the imidazolium ring system is central to NHC precursor chemistry.
Despite a comprehensive search for scientific literature and chemical data, specific experimental spectroscopic and structural data for the compound This compound is not publicly available.
Detailed research findings for this specific molecule, including advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction, could not be located in the public domain. While data exists for derivatives and isomers, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol and 1H-imidazole-1-methanol, this information is not directly applicable for the structural elucidation of this compound due to differences in isomeric substitution and the absence of certain functional groups.
Consequently, it is not possible to generate the requested article with the required scientifically accurate data tables and detailed research findings for each specified section and subsection. The foundational experimental data necessary to conduct a thorough analysis of the compound's spectroscopic and structural properties is not available in published literature.
Spectroscopic and Structural Elucidation of 1 Isopropyl 1h Imidazol 5 Yl Methanol and Its Derivatives
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Crystal Packing Analysis
The precise arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. While a specific crystal structure for (1-Isopropyl-1H-imidazol-5-YL)methanol is not publicly available, a detailed analysis of closely related imidazole (B134444) derivatives provides significant insight into the probable packing motifs and dominant intermolecular forces that would govern its solid-state architecture. The crystal packing of imidazole-containing compounds is typically stabilized by a combination of hydrogen bonding, π-π stacking, and van der Waals forces.
The primary intermolecular interaction expected to direct the crystal packing of this compound is hydrogen bonding. The presence of a hydroxyl (-OH) group and the nitrogen atoms of the imidazole ring makes the molecule both a hydrogen bond donor and acceptor. Specifically, the hydroxyl group can donate its hydrogen atom to the unprotonated nitrogen atom of the imidazole ring of an adjacent molecule, forming a strong O—H···N hydrogen bond. This type of interaction is a recurring and often dominant feature in the crystal structures of other imidazole-methanol derivatives. iucr.orgnih.gov
For instance, in the crystal structure of 1H-imidazole-1-methanol, O—H···N hydrogen bonds connect three symmetry-unique molecules in a head-to-tail fashion, resulting in the formation of independent three-membered macrocycles. iucr.orgnih.gov This highlights the powerful structure-directing influence of such hydrogen bonds. It is highly probable that this compound would exhibit similar O—H···N hydrogen bonding, leading to the formation of chains or other supramolecular assemblies.
Table 1: Hydrogen-Bond Geometry in Analogous Imidazole Derivatives
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
|---|---|---|---|---|---|
| O—H···N | 0.82 | 1.93 | 2.741(2) | 171 | researchgate.net |
| O—H···N | 0.82 | 1.94 | 2.753(2) | 175 | researchgate.net |
| O—H···N | 0.91(3) | 1.81(3) | 2.715(2) | 174(2) | researchgate.net |
Another significant interaction that frequently influences the packing of aromatic heterocyclic compounds is π-π stacking. numberanalytics.com The electron-rich imidazole rings can stack on top of each other in a parallel or offset fashion. These interactions, while weaker than hydrogen bonds, play a crucial role in the dense packing of molecules. mdpi.comnih.gov In the case of 1H-imidazole-1-methanol, cofacial π-stacking is observed with a centroid-to-centroid distance of 3.7219 (3) Å, which is within the typical range for such interactions. researchgate.netnsf.gov The presence of the bulky isopropyl group in this compound might introduce steric hindrance that could influence the geometry of π-π stacking, possibly leading to more slipped or offset arrangements. researchgate.net
Table 2: π-π Stacking Parameters in an Analogous Imidazole Derivative
| Interaction | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slippage (Å) | Reference |
|---|---|---|---|---|
| Imidazole-Imidazole | 3.7219(3) | - | - | nsf.gov |
| Imidazole-Benzene | 3.5300(11) | 3.529(3) | 3.11(2) | researchgate.net |
Computational and Theoretical Studies on 1 Isopropyl 1h Imidazol 5 Yl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like (1-Isopropyl-1H-imidazol-5-YL)methanol. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for determining the electronic properties and geometries of medium-sized organic molecules. nih.govresearchgate.net These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable structure is reached. nih.gov
The resulting optimized geometry would reveal key structural parameters. The imidazole (B134444) ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. The isopropyl and methanol (B129727) substituents, however, introduce conformational flexibility. Rotational barriers around the C-N bond of the isopropyl group and the C-C bond of the methanol group can be calculated to identify the most stable rotamers. These calculations are crucial for understanding how the molecule occupies space and how its shape influences its interactions with its environment.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=N (imidazole) | ~1.38 Å |
| C-N (imidazole) | ~1.35 Å | |
| C-C (imidazole) | ~1.36 Å | |
| N-C (isopropyl) | ~1.47 Å | |
| C-O (methanol) | ~1.43 Å | |
| Bond Angle | C-N-C (imidazole) | ~108° |
| N-C-N (imidazole) | ~110° | |
| Dihedral Angle | C(ring)-C(ring)-C(H₂OH)-O | Variable (Conformational) |
Note: These are representative values based on general principles and data for similar molecules. Actual computed values may vary depending on the level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most capable of accepting electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. acs.org
For this compound, the HOMO is expected to be primarily localized on the electron-rich imidazole ring, indicating that this part of the molecule is the most susceptible to electrophilic attack. The LUMO is also anticipated to be distributed across the imidazole ring system. The isopropyl and methanol groups are likely to have a smaller contribution to these frontier orbitals. Analysis of the FMOs helps in predicting how the molecule will interact with other reagents.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.5 | Electron-donating ability |
| LUMO | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |
Note: These values are illustrative and would be precisely determined through quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. rsc.org This approach can be applied to understand various potential reactions involving this compound, such as its synthesis, oxidation, or participation in catalytic cycles.
For instance, the oxidation of the methanol group to an aldehyde could be modeled. Theoretical calculations would identify the most likely oxidant and the structure of the transition state for the hydrogen abstraction or hydride transfer step. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Such studies have been performed on the oxidation of imidazole itself by hydroxyl radicals, revealing the preferred sites of attack and subsequent reaction pathways. rsc.org Similarly, the mechanism of imidazole formation from precursors has been computationally explored, highlighting the roles of intermediates and catalysts. researchgate.net
Spectroscopic Property Prediction and Validation
Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra is particularly useful.
Using methods like Density Functional Theory (DFT), it is possible to calculate the magnetic shielding constants of each nucleus in the molecule. tandfonline.com These values can then be converted into chemical shifts (δ) that can be directly compared with experimental ¹H and ¹³C NMR spectra. github.io The accuracy of these predictions has significantly improved, making them a reliable tool for structural elucidation, especially for complex molecules where spectral assignment is challenging. nih.govresearchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| Imidazole C-H | 7.0 - 8.0 |
| -CH₂- (methanol) | ~4.5 |
| -CH- (isopropyl) | 3.5 - 4.5 |
| -CH₃ (isopropyl) | ~1.4 |
| -OH | Variable |
| ¹³C NMR | |
| Imidazole C=N | 135 - 145 |
| Imidazole C-N | 115 - 125 |
| -CH₂- (methanol) | ~55 |
| -CH- (isopropyl) | ~50 |
| -CH₃ (isopropyl) | ~22 |
Note: These are estimated chemical shift ranges based on typical values for these functional groups.
Ligand-Metal Interaction Studies via Computational Approaches
The imidazole moiety is a well-known coordinating group in bioinorganic chemistry and catalysis, often binding to metal ions through its sp²-hybridized nitrogen atom. chemrxiv.org Computational methods are extensively used to study the interactions between imidazole-containing ligands and metal centers. acs.orgacs.org
For this compound, theoretical studies can model its coordination with various metal ions. These calculations can predict the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral), the bond strength between the nitrogen atom and the metal, and the electronic effects of coordination on the ligand. researchgate.net The presence of the hydroxyl group in the methanol substituent also introduces the possibility of bidentate chelation, where both the imidazole nitrogen and the hydroxyl oxygen bind to the same metal center, forming a stable ring structure. Computational modeling can assess the thermodynamic favorability of such chelation compared to monodentate coordination. These studies are crucial for designing new metal complexes with specific catalytic or material properties. nih.gov
Table 4: Aspects of Ligand-Metal Interaction Studies for this compound
| Aspect of Study | Computational Method | Information Gained |
|---|---|---|
| Coordination Geometry | DFT Geometry Optimization | Predicts the 3D structure of the metal complex. |
| Binding Energy | DFT Energy Calculations | Quantifies the strength of the ligand-metal bond. |
| Electronic Structure | Natural Bond Orbital (NBO) Analysis | Describes the nature of the coordinate bond and charge transfer. |
Applications of 1 Isopropyl 1h Imidazol 5 Yl Methanol in Chemical Science
Role as a Precursor in Organic Synthesis
The presence of multiple reactive sites allows (1-Isopropyl-1H-imidazol-5-YL)methanol to serve as a key starting material for the synthesis of more complex molecules.
The imidazole (B134444) moiety is a core structure in numerous biologically active compounds and functional materials. nih.govresearchgate.net this compound can be utilized as a foundational scaffold to construct more elaborate heterocyclic systems. The hydroxyl group can be converted into a good leaving group (e.g., tosylate or halide), facilitating nucleophilic substitution reactions to introduce new functionalities or to build fused ring systems. Furthermore, the imidazole ring itself can undergo N-alkylation or participate in cycloaddition reactions, expanding its utility in constructing diverse molecular architectures. The imidazole nucleus is a key component in many pharmaceutical agents, including antifungal and anticancer drugs. lifechemicals.com
Table 1: Potential Heterocyclic Systems Derived from this compound This table presents hypothetical, yet chemically plausible, synthetic transformations to illustrate the role of the title compound as a precursor.
| Target Heterocyclic System | Synthetic Transformation | Potential Application Area |
| Substituted Imidazo[1,2-a]pyridines | 1. Conversion of the alcohol to an alkyl halide. 2. N-alkylation of a 2-aminopyridine (B139424) derivative. 3. Intramolecular cyclization. | Medicinal Chemistry |
| Thiazolo[3,2-a]benzimidazoles | 1. Conversion to a chloromethyl derivative. 2. Reaction with 2-mercaptobenzimidazole. | Materials Science |
| Fused Imidazole-Lactones | 1. Oxidation of the alcohol to a carboxylic acid. 2. Intramolecular esterification with a suitably positioned hydroxyl group on a substituent. | Natural Product Synthesis |
Synthons for Carbonyl Group Introduction
The primary alcohol functionality of this compound can be readily oxidized to an aldehyde, (1-Isopropyl-1H-imidazol-5-YL)carbaldehyde. This transformation converts the molecule into a valuable synthon for the introduction of a carbonyl group. The resulting aldehyde can participate in a wide array of subsequent reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to form carbon-carbon and carbon-nitrogen bonds, respectively. This two-step process of utilizing the methanol (B129727) derivative and then oxidizing it provides a controlled method for incorporating an imidazolyl-carbonyl moiety into a target molecule. A related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, has been synthesized as a precursor for further functionalization, highlighting the utility of the methanol group in imidazole-containing synthons. nih.govresearchgate.net
Table 2: Representative Reactions of (1-Isopropyl-1H-imidazol-5-YL)carbaldehyde (Derived from the oxidation of this compound)
| Reaction Type | Reagents | Product Type |
| Wittig Reaction | Ph₃P=CHR | Imidazole-substituted alkene |
| Aldol Condensation | Ketone, Base | β-Hydroxy ketone |
| Reductive Amination | R₂NH, NaBH₃CN | Imidazole-substituted amine |
| Grignard Reaction | R-MgBr | Secondary alcohol |
Catalysis
The structural features of this compound make it and its derivatives suitable for applications in both metal-based and organocatalysis.
Imidazole derivatives are widely used as precursors to N-heterocyclic carbenes (NHCs), which have become ubiquitous ligands in organometallic chemistry and catalysis. wisconsin.edubeilstein-journals.orgbeilstein-journals.org this compound can be readily converted into an imidazolium (B1220033) salt, the direct precursor to an NHC. orientjchem.org The synthesis typically involves N-alkylation/arylation followed by quaternization of the second nitrogen atom. The hydroxyl group can be modified prior to or after NHC formation to tune the steric and electronic properties of the resulting ligand or to provide a secondary coordination site. NHC ligands are known for forming strong bonds with metal centers, leading to robust and highly active catalysts for a variety of transformations, including cross-coupling reactions, olefin metathesis, and hydrogenation. The isopropyl group on the nitrogen atom provides moderate steric bulk, which can influence the catalytic activity and selectivity.
The imidazole ring itself can act as an organocatalyst. nih.gov Its basic nitrogen atom can function as a Brønsted base or a nucleophilic catalyst. For instance, imidazoles have been shown to catalyze multicomponent reactions for the synthesis of functionalized heterocycles. rsc.orgdocumentsdelivered.com The presence of the hydroxyl group in this compound offers the potential for cooperative catalysis, where the alcohol moiety could act as a hydrogen bond donor, activating substrates or stabilizing transition states, while the imidazole core participates in the catalytic cycle. This bifunctional nature can enhance catalytic efficiency and selectivity in reactions such as acyl transfer and Michael additions.
Materials Science and Functional Molecules
The imidazole scaffold is a valuable component in the design of functional materials due to its electronic properties, ability to form hydrogen bonds, and coordinate with metal ions. lifechemicals.comresearchgate.net this compound can serve as a building block for various functional molecules. For instance, its derivatives could be incorporated into polymers to create materials with specific thermal or conductive properties. The imidazole group is also known to be a part of fluorescent molecules; its incorporation into larger conjugated systems can lead to new photoluminescent materials. Recent research has shown that introducing imidazole functional groups into covalent organic frameworks (COFs) can enhance π-electronic conjugation and modulate the fluorescence properties of the materials. acs.org The ability of the imidazole nitrogen atoms to coordinate with metal ions also makes this compound a potential precursor for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
Dyes for Optical Applications
A comprehensive review of scientific literature and chemical databases does not yield specific research on the utilization of this compound in the synthesis or as a component of dyes for optical applications. While imidazole-containing structures are integral to some chromophores, there is no direct evidence or published research detailing the synthesis of dyes from this specific precursor or its incorporation into materials for optical purposes. The general field of phenanthro[9,10-d]-imidazole derivatives has been explored for potential use as fluorescent probes in imaging, but this is a distinct class of compounds. nih.gov
Components in Functional Materials
There is a scarcity of available research detailing the use of this compound as a component in functional materials. Imidazole derivatives are recognized for their versatile roles in various materials, including as building blocks for covalent organic frameworks (COFs) with luminescent properties. acs.org However, studies specifically employing the this compound moiety for the development of such materials are not present in the current body of scientific literature. The focus in related research has often been on other substituted imidazoles.
Conclusion and Future Perspectives
Summary of Current Research Trends and Achievements
Current research involving (1-Isopropyl-1H-imidazol-5-YL)methanol primarily centers on its utility as a synthetic intermediate. A notable achievement is its successful multi-step synthesis, which demonstrates the application of modern synthetic methodologies to create functionalized imidazole-containing synthons. proquest.comnih.gov The synthesis of related compounds, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, starting from commercially available materials, highlights a key trend in accessing complex imidazole (B134444) derivatives. proquest.comnih.gov These synthetic efforts are often driven by the goal of producing precursors for more complex molecules, particularly chelating ligands designed to mimic the structure and function of metalloproteins. proquest.comnih.gov
The broader class of imidazole derivatives is a focal point in medicinal chemistry due to their wide range of biological activities. nih.govbohrium.com Research trends in this area include the development of imidazoles as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. researchgate.netresearchgate.net While specific studies on the bioactivity of this compound are not extensively documented, its structural motifs are present in many biologically active molecules. nih.gov The imidazole core is a crucial component of many pharmaceuticals, and research continues to explore new therapeutic applications by modifying the substituents on the imidazole ring. bohrium.comnumberanalytics.com
Another significant trend is the use of imidazole derivatives in materials science. Imidazole-based compounds are being investigated for their potential in creating sustainable materials, such as polymers with high thermal stability and ionic conductivity. numberanalytics.com The development of green and sustainable catalytic procedures for synthesizing imidazole conjugates is also a major area of focus, utilizing heterogeneous catalysts to improve efficiency and recyclability. researchgate.netbohrium.com
Unaddressed Challenges and Research Gaps
A significant research gap is the limited body of published work dedicated specifically to the biological activities and material properties of this compound. While the synthesis of this compound and its analogues has been reported, comprehensive studies on its pharmacological profile or its potential applications in materials science are lacking. proquest.comnih.gov
Furthermore, while general synthetic routes for imidazole derivatives are well-established, challenges related to regioselectivity and functional group tolerance for this specific compound may still exist. rsc.org The development of more efficient and sustainable synthetic methods for this compound, particularly those that avoid harsh reagents or complex purification steps, remains an area for improvement. bohrium.com
The exploration of the coordination chemistry of this compound is another unaddressed area. Although it has been identified as a potential precursor for chelating ligands, detailed studies on its coordination behavior with various metal ions are needed to fully realize this potential. proquest.comnih.gov Understanding the steric and electronic effects of the isopropyl and hydroxymethyl groups on the resulting metal complexes is crucial for designing effective biomimetic catalysts or therapeutic agents.
Emerging Methodologies and Interdisciplinary Opportunities
Emerging methodologies in organic synthesis offer exciting opportunities for the study of this compound. Advances in transition metal-catalyzed cross-coupling reactions and C-H bond functionalization provide powerful tools for the further derivatization of the imidazole ring. researchgate.netacs.org These methods could be employed to synthesize a library of derivatives of this compound with diverse substituents, enabling a systematic exploration of their structure-activity relationships.
The use of computational modeling, such as Density Functional Theory (DFT), presents an interdisciplinary opportunity to predict the reactivity and properties of this compound. Molecular docking studies could be used to evaluate its potential as an inhibitor for various biological targets, guiding future experimental work in drug discovery.
Interdisciplinary collaboration between synthetic chemists, biochemists, and materials scientists could unlock the full potential of this compound. For instance, its use as a building block for supramolecular structures, such as metal-organic frameworks (MOFs) or self-assembled monolayers, could be explored for applications in catalysis, sensing, or drug delivery. nih.gov The development of imidazole-based ionic liquids is another area where this compound could find application, leveraging the unique properties of the imidazolium (B1220033) cation. researchgate.net
Potential for Novel Applications of this compound
The structural features of this compound suggest a range of potential novel applications. Its role as a precursor to biomimetic chelating ligands is a promising avenue for the development of new catalysts for a variety of chemical transformations. proquest.comnih.gov The bulky isopropyl group could provide steric shielding to a coordinated metal center, potentially influencing the selectivity of catalytic reactions. proquest.com
In medicinal chemistry, this compound could serve as a scaffold for the design of novel therapeutic agents. The imidazole core is present in numerous drugs, and the specific substitution pattern of this compound could be optimized to target a variety of enzymes or receptors. nih.govbohrium.com Given the broad spectrum of biological activities exhibited by imidazole derivatives, this compound warrants investigation for potential anticancer, antimicrobial, or anti-inflammatory properties. researchgate.net
In the field of materials science, this compound could be incorporated into polymers or other materials to impart specific functionalities. For example, its ability to coordinate with metal ions could be exploited to create responsive materials that change their properties in the presence of certain metals. numberanalytics.com Furthermore, its potential use in the development of novel ionic liquids or as a component in CO2 capture materials aligns with the growing demand for sustainable chemical technologies. numberanalytics.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Application/Research Focus |
| This compound | 80304-46-7 | C7H12N2O | 140.18 | Synthetic Intermediate |
| This compound hydrochloride | 1609395-23-4 | C7H13ClN2O | 176.64 | Chemical Reagent |
| (1-methyl-1H-imidazol-5-yl)methanol | 38993-84-9 | C5H8N2O | 112.13 | Precursor for BTK inhibitors |
| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | Not Available | C17H26N2O | 274.40 | Precursor for biomimetic chelating ligands |
Q & A
Q. What are the optimal synthetic routes for (1-isopropyl-1H-imidazol-5-yl)methanol, and how can yield be improved?
Synthesis typically involves imidazole ring functionalization with isopropyl and hydroxymethyl groups. Key steps include nucleophilic substitution or condensation reactions, as seen in structurally analogous imidazole derivatives (e.g., alkylation of imidazole precursors followed by oxidation or reduction steps) . To improve yield:
Q. How can the stability of this compound be assessed under varying storage conditions?
Stability studies should include:
- Thermal analysis : TGA/DSC to monitor decomposition at elevated temperatures .
- Hygroscopicity testing : Store samples at 25°C/60% RH and +5°C (recommended for similar imidazole alcohols) .
- Long-term degradation : Use accelerated stability protocols (40°C/75% RH for 6 months) with LC-MS to identify degradation products .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm; isopropyl splitting patterns) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., calculated m/z for C₈H₁₃ClN₂O: 188.0716) .
- FTIR : Detect O–H stretching (~3200–3500 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data for derivatives of this compound?
Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or solvate formation. Strategies:
Q. What experimental design considerations are critical for studying its biological activity?
- Solubility optimization : Test co-solvents (e.g., DMSO:PBS mixtures) to balance aqueous/organic solubility .
- Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) to account for potential non-linear effects in enzyme inhibition .
- Control for autofluorescence : Avoid interference in fluorescence-based assays by selecting non-overlapping excitation/emission wavelengths .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., hydroxymethyl oxygen) .
- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina .
- MD simulations : Assess solvation effects in polar solvents (water, methanol) .
Q. What strategies address contradictions in reported bioactivity data for imidazole-based alcohols?
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorogenic substrates vs. radiolabeled ligands) .
- Probe stereochemical effects : Synthesize enantiomers (if chiral centers exist) and test separately .
- Validate target engagement : Use CRISPR knockouts or siRNA silencing to confirm specificity .
Methodological Guidelines
- Synthesis : Prioritize regioselective methods (e.g., protecting group strategies for imidazole NH) .
- Analysis : Cross-validate purity with orthogonal techniques (HPLC + NMR) to detect low-abundance impurities .
- Data interpretation : Use cheminformatics tools (e.g., ChemAxon) to reconcile structural data with predicted properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
